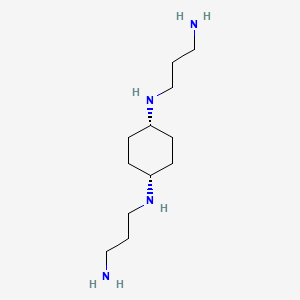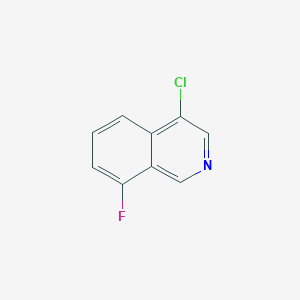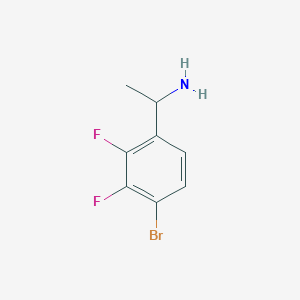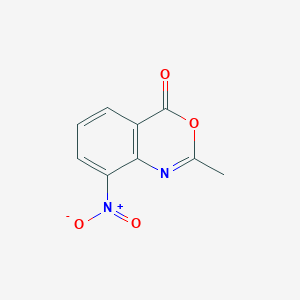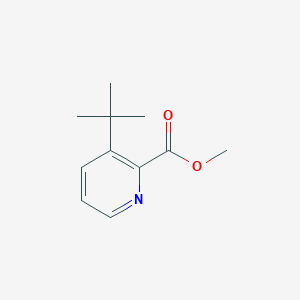
Methyl 3-(tert-butyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tert-butyl)picolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid. This compound features a methyl ester group attached to the 3-position of the picolinic acid ring, with a tert-butyl group at the same position. The tert-butyl group is known for its bulky nature, which can influence the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)picolinate typically involves the esterification of 3-(tert-butyl)picolinic acid. One common method is the reaction of 3-(tert-butyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The picolinic acid ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the picolinic acid ring.
Scientific Research Applications
Methyl 3-(tert-butyl)picolinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its picolinic acid moiety is known to interact with metal ions, making it useful in metalloprotein research.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. The compound’s ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: this compound can be used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The picolinic acid moiety can chelate metal ions, influencing the activity of metalloproteins. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can then interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tert-butyl)benzoate: Similar in structure but with a benzoic acid core instead of picolinic acid.
Methyl 3-(tert-butyl)nicotinate: Contains a nicotinic acid core, differing in the position of the nitrogen atom on the ring.
Methyl 3-(tert-butyl)isonicotinate: Another isomer with the nitrogen atom in a different position on the ring.
Uniqueness
Methyl 3-(tert-butyl)picolinate is unique due to the presence of the picolinic acid core, which provides distinct chemical properties and reactivity. The tert-butyl group adds steric hindrance, influencing the compound’s interactions and stability. This combination of features makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-6-5-7-12-9(8)10(13)14-4/h5-7H,1-4H3 |
InChI Key |
PHWLQFDUNVMAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

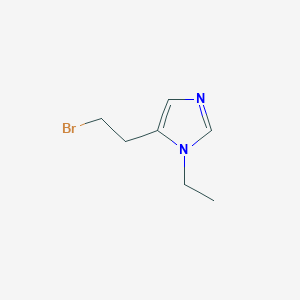
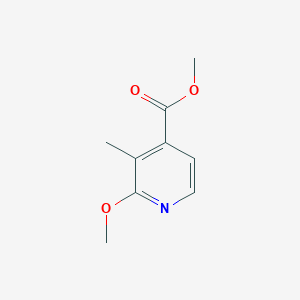
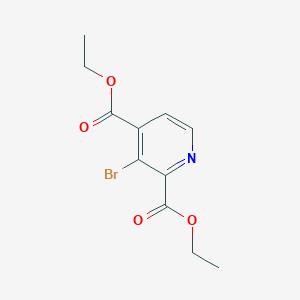
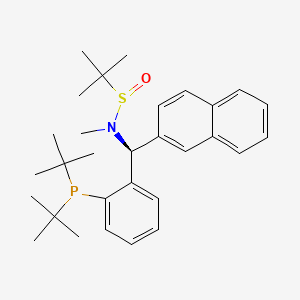
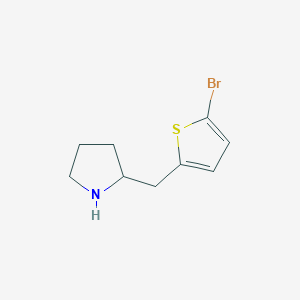
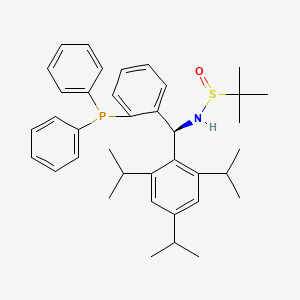
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
